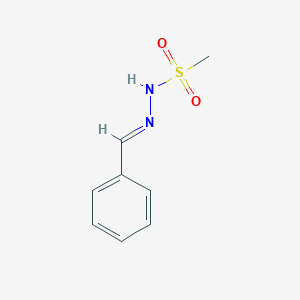

N'-benzylidenemethanesulfonohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N'-benzylidenemethanesulfonohydrazide is a compound of interest in the field of chemistry due to its unique structure and potential applications. It belongs to a class of compounds known for their versatile reactivity and utility in organic synthesis and material science.

Synthesis Analysis

The synthesis of N'-benzylidenemethanesulfonohydrazide derivatives involves various chemical reactions, including condensation and oxidative coupling. Liu et al. (2020) reported an oxidative coupling reaction for N–S/S–S bond formation from (E)-N′-benzylideneacetohydrazide, demonstrating a direct approach for synthesizing disulfides with good yields (Liu et al., 2020).

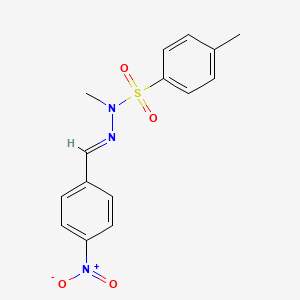

Molecular Structure Analysis

The molecular and electronic structure of N'-benzylidene derivatives has been explored using various analytical techniques, including X-ray diffraction, NMR spectroscopy, and computational methods. Demir et al. (2012) performed an experimental and theoretical investigation of the molecular and electronic structure of a similar compound, providing insights into its geometric and electronic properties (Demir et al., 2012).

Chemical Reactions and Properties

These compounds participate in diverse chemical reactions, contributing to the synthesis of complex molecules. For example, Gong et al. (2018) described a sulfonylation reaction of benzylic C-H bonds, showcasing the reactivity of such compounds in forming sulfonyl radicals (Gong et al., 2018).

Physical Properties Analysis

The physical properties of N'-benzylidenemethanesulfonohydrazide derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. For instance, the crystal structure and physicochemical characteristics of dimethoxy-Nʹ-(phenylsulfonyl)-benzenesulfonohydrazide derivatives were analyzed by Hussain et al. (2020), highlighting their potential as probes for calcium ion capturing (Hussain et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are integral to understanding the utility of N'-benzylidenemethanesulfonohydrazide derivatives. Barbuceanu et al. (2013) synthesized and evaluated the antimicrobial and analgesic activities of new derivatives, showcasing their biological relevance (Barbuceanu et al., 2013).

Propriétés

IUPAC Name |

N-[(E)-benzylideneamino]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-13(11,12)10-9-7-8-5-3-2-4-6-8/h2-7,10H,1H3/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKWDJZMYUUGPP-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NN=CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)N/N=C/C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40879136 |

Source

|

| Record name | Benzaldehyde Me-sulfonylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-chlorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5614585.png)

![7-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5614611.png)

![2-{2-methoxy-5-[(4H-1,2,4-triazol-4-ylimino)methyl]benzyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5614618.png)

![3-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5614634.png)

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide](/img/structure/B5614639.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B5614641.png)

![2-(1-piperidinyl)-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5614642.png)

![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5614662.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-[(5-methyl-2-thienyl)methyl]-N-(2-pyridinylmethyl)propanamide](/img/structure/B5614664.png)

![1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5614666.png)

![4-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5614674.png)